![molecular formula C20H20BrN3O3S B2963764 (4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(2,3-dimethoxyphenyl)methanone CAS No. 897473-48-2](/img/structure/B2963764.png)
(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(2,3-dimethoxyphenyl)methanone
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Description
(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(2,3-dimethoxyphenyl)methanone is a useful research compound. Its molecular formula is C20H20BrN3O3S and its molecular weight is 462.36. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures, such as thiazoles and imidazoles, have been found to interact with a variety of targets, including enzymes like cyclooxygenase (cox) and dna gyrase .
Mode of Action
Similar compounds have been reported to inhibit enzymes like cox, which is involved in the production of prostaglandins, and dna gyrase, which is essential for bacterial dna replication .
Biochemical Pathways
The compound may affect the arachidonic acid pathway, given that COX, a potential target, plays a crucial role in this pathway . Inhibition of COX can lead to a decrease in the production of prostaglandins, which are involved in inflammation and pain .
Pharmacokinetics
Thiazole, a component of the compound, is known to be slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . These properties could influence the compound’s absorption, distribution, metabolism, and excretion, and thus its bioavailability.
Result of Action
The inhibition of cox could potentially lead to anti-inflammatory effects, given that prostaglandins produced by cox are involved in inflammation and pain . Similarly, inhibition of DNA gyrase could lead to antimicrobial effects, as this enzyme is crucial for bacterial DNA replication .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of the compound. For instance, the solubility of the compound in various solvents could affect its absorption and distribution in the body . .
Biological Activity
The compound (4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(2,3-dimethoxyphenyl)methanone is a synthetic organic molecule that exhibits a complex structure with potential biological activities. This article reviews the biological activity of this compound, focusing on its interactions with various biological targets, mechanisms of action, and relevant case studies.
Chemical Structure
The molecular formula of the compound is C16H16BrN3O3S, indicating the presence of various functional groups that contribute to its biological activity. The structure includes:
- A bromobenzo[d]thiazole moiety, which is known for its diverse pharmacological properties.
- A piperazine ring , which enhances its interaction potential with biological targets.
- A dimethoxyphenyl group that may influence lipophilicity and membrane permeability.
Anticancer Properties
Research indicates that compounds bearing a benzothiazole structure often exhibit anticancer properties. The presence of the bromine atom in this compound enhances its interaction with cancer cell lines. For instance, studies have shown that similar benzothiazole derivatives can inhibit cell proliferation in various cancer types, including breast and lung cancers .
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound A | MCF-7 (Breast) | 0.57 |
Compound B | NCI-H226 (Lung) | 0.4 |
This compound | TBD | TBD |
Antimicrobial Activity
Several studies have highlighted the antimicrobial potential of thiazole derivatives. The compound may exhibit antibacterial properties against both Gram-positive and Gram-negative bacteria. For example, related compounds have shown significant activity against Escherichia coli and Staphylococcus aureus .
The mechanism of action for this compound likely involves:
- Enzyme Inhibition : It may inhibit specific enzymes involved in cancer cell proliferation and survival pathways.
- Receptor Binding : The compound could bind to receptors that modulate signaling pathways critical for tumor growth.
Case Studies
- Anticancer Activity Evaluation : In a study evaluating the cytotoxic effects of various benzothiazole derivatives on human cancer cell lines, the compound demonstrated promising results, particularly in inhibiting the growth of MDA-MB-231 cells (breast cancer) .
- Antimicrobial Testing : A comparative study on thiazole derivatives showed that compounds similar to this compound exhibited effective antibacterial activity comparable to standard antibiotics like norfloxacin .
Properties
IUPAC Name |
[4-(6-bromo-1,3-benzothiazol-2-yl)piperazin-1-yl]-(2,3-dimethoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BrN3O3S/c1-26-16-5-3-4-14(18(16)27-2)19(25)23-8-10-24(11-9-23)20-22-15-7-6-13(21)12-17(15)28-20/h3-7,12H,8-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLMQDGCVERTKNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)N2CCN(CC2)C3=NC4=C(S3)C=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BrN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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